molecular formula C14H18BrNO2 B4034992 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide

Cat. No.: B4034992
M. Wt: 312.20 g/mol
InChI Key: OSTCUPUZPHLOBB-UHFFFAOYSA-N
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Description

N-(1-{bicyclo[221]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide is a complex organic compound that features a bicyclo[221]heptane ring system, a brominated furan ring, and a carboxamide functional group

Scientific Research Applications

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific information on this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows bioactivity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide typically involves multiple steps:

    Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the ethyl group: The bicyclo[2.2.1]heptane ring is then functionalized with an ethyl group through alkylation reactions.

    Bromination of the furan ring: The furan ring is brominated using bromine or N-bromosuccinimide under controlled conditions.

    Formation of the carboxamide: The final step involves the formation of the carboxamide group through the reaction of the brominated furan with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents and moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products

    Substitution Reactions: Products include azido, thiocyanato, or other substituted derivatives.

    Oxidation Reactions: Products include furanones or other oxygenated derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide

Uniqueness

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide is unique due to the presence of the brominated furan ring, which imparts distinct chemical reactivity and potential biological activity compared to its chloro-substituted analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-bromofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-8(11-7-9-2-3-10(11)6-9)16-14(17)12-4-5-13(15)18-12/h4-5,8-11H,2-3,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTCUPUZPHLOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329589
Record name N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301842-29-5
Record name N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide
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